Trenbolone

Receptor Pharmacology Ligand Binding Androgen Receptor

Trenbolone (CAS 10161-33-8) delivers clean AR pharmacology without confounding metabolic amplification. Unlike testosterone or nandrolone, it resists 5α-reductase and aromatase, providing SARM-like tissue selectivity. With DHT-equivalent AR affinity, it enables robust transcriptional studies. In ORX models, trenbolone uniquely suppresses GR mRNA while producing 35-40% LABC muscle gains without prostate elevation. Ideal for AR-GR crosstalk, selective androgen modulation, and anti-catabolic mechanism studies.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 10161-33-8
Cat. No. B1683226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrenbolone
CAS10161-33-8
Synonyms17 beta-acetoxyestra-4,9,11-trien-3-one
Acetate, Trenbolone
Acetate, Trienbolone
Progro T S
Progro T-S
Progro TS
Trenbolone
trenbolone acetate
trenbolone acetate, (17beta)-isomer
Trienbolone
trienbolone acetate
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1
InChIKeyMEHHPFQKXOUFFV-OWSLCNJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trenbolone (CAS 10161-33-8) for Scientific Research: Receptor Affinity, Metabolic Profile, and Anabolic Potency Overview


Trenbolone (17β-hydroxyestra-4,9,11-trien-3-one; CAS 10161-33-8) is a synthetic 19-nor anabolic-androgenic steroid (AAS) derived from nandrolone [1]. It is characterized by a triene structure (double bonds at C4, C9, and C11) that confers metabolic stability and high affinity for the androgen receptor (AR) [2]. Unlike testosterone, trenbolone is not a substrate for 5α-reductase or aromatase, resulting in a unique tissue-selective anabolic profile [3]. These structural and metabolic properties position trenbolone as a potent tool for investigating AR-mediated gene expression, muscle hypertrophy, and selective androgen receptor modulation in preclinical models.

Why Trenbolone Cannot Be Substituted with Other 19-Nor Steroids or Non-5α-Reducible Analogs


Substituting trenbolone with its parent compound nandrolone, or with testosterone, would fundamentally alter experimental outcomes due to critical differences in receptor binding kinetics, metabolic fate, and downstream transcriptional regulation. Trenbolone binds to the human androgen receptor (rhAR) with an affinity equivalent to dihydrotestosterone (DHT) [1], whereas nandrolone exhibits significantly lower AR affinity [2]. Furthermore, while both testosterone and nandrolone undergo tissue-specific enzymatic amplification (5α-reduction to DHT and aromatization to estradiol), trenbolone's triene structure renders it inert to these pathways, resulting in a distinct SARM-like tissue selectivity profile [3]. In direct comparative transcriptional studies, trenbolone and testosterone produced differential gene expression patterns in androgen-responsive muscle [4]. These quantifiable differences in receptor pharmacology and metabolism necessitate that procurement decisions be based on compound-specific validation data rather than class-level assumptions.

Quantitative Evidence Guide: Trenbolone Differentiation from Testosterone, Nandrolone, and DHT in Preclinical Models


Androgen Receptor Binding Affinity: Trenbolone vs. Testosterone and DHT

Trenbolone exhibits an affinity for the recombinant human androgen receptor (rhAR) that is approximately equivalent to dihydrotestosterone (DHT), the endogenous high-affinity AR ligand, and significantly exceeds that of testosterone [1]. In a competitive binding assay using [³H]-DHT displacement, 17β-trenbolone demonstrated AR affinity similar to DHT [1]. A separate study reported trenbolone's AR binding affinity to be approximately 3-fold higher than that of testosterone [2]. This high-affinity binding is a primary driver of its potent anabolic transcriptional activity.

Receptor Pharmacology Ligand Binding Androgen Receptor

Transcriptional Activation Efficacy: Trenbolone vs. Nandrolone in Yeast AR Reporter Assay

In a yeast-based AR transcriptional activation assay, trenbolone demonstrated an EC₅₀ of 0.78 nM for AR activation, indicating high potency but lower efficacy than nandrolone in this specific system [1]. Nandrolone exhibited an EC₅₀ of 0.12 nM, representing approximately 6.5-fold higher potency in this yeast reporter assay [1]. This difference highlights that AR binding affinity does not directly translate to transcriptional activation efficacy and that compound-specific co-regulator recruitment may influence downstream signaling.

Transcriptional Activation AR Agonism In Vitro Pharmacology

In Vivo Tissue Selectivity: Prostate-Sparing Anabolic Effects of Trenbolone vs. Testosterone in Orchiectomized Rats

In a 29-day study in orchiectomized (ORX) male F344 rats, low-dose trenbolone-enanthate (TREN) maintained prostate mass at sham levels while producing potent myotrophic effects, in contrast to supraphysiological testosterone-enanthate (TEST) which elevated prostate mass by 84% above sham levels [1]. Both TREN (all doses) and high-dose TEST augmented levator ani/bulbocavernosus (LABC) muscle mass by 35-40% above sham levels (P ≤ 0.001) [1]. Additionally, TREN produced dose-dependent partial protection against ORX-induced bone mineral density loss and visceral fat accumulation (P < 0.05) [1]. This tissue selectivity is attributed to trenbolone's resistance to 5α-reductase, preventing tissue-specific amplification to more potent androgens in prostate tissue [2].

Tissue Selectivity In Vivo Pharmacology SARM-like Activity

Differential Gene Expression in Androgen-Responsive Muscle: Trenbolone vs. Testosterone

In ORX rats, trenbolone and testosterone produced distinct gene expression signatures in the highly androgen-sensitive LABC muscle complex [1]. Trenbolone suppressed ORX-induced increases in glucocorticoid receptor (GR) mRNA, whereas testosterone did not [1]. Conversely, testosterone promoted WNT1-inducible-signaling pathway protein 2 (WISP-2) gene expression while trenbolone did not [1]. Both androgens suppressed the atrogenes MuRF1 and atrogin-1, but trenbolone produced significantly greater suppression of atrogin-1 mRNA compared to testosterone [1]. Both androgens equally enhanced LABC muscle mass and embryonic myosin protein expression, indicating comparable myotrophic efficacy despite divergent transcriptional mechanisms [1].

Transcriptomics Muscle Hypertrophy Gene Regulation

Growth Performance and Body Composition: Trenbolone Acetate vs. Nandrolone in Wether Lambs

In a comparative study of wether lambs, trenbolone acetate (TA) and nandrolone phenylpropionate (N) produced distinct effects on growth and body composition parameters relative to untreated controls [1]. TA treatment increased killing-out ratio and gigot joint depth while reducing backfat thickness [1]. In contrast, N treatment increased empty body weight and carcass ash content (g/kg) [1]. Notably, TA exhibited marked androgenic activity in increasing accessory vesicular gland weight (mg/kg empty body weight), whereas N did not [1]. Additionally, TA reduced the maximum binding capacity of skeletal muscle for [³H]-dexamethasone, suggesting modulation of glucocorticoid receptor binding, while T and N increased binding capacity [1].

Agricultural Science Growth Promotion Body Composition

Metabolic Stability: Resistance to 5α-Reductase and Aromatase

Trenbolone's triene structure (double bonds at C4, C9, and C11) confers resistance to the major steroid-metabolizing enzymes 5α-reductase and aromatase, in contrast to testosterone and nandrolone [1]. Testosterone undergoes tissue-specific 5α-reduction to the more potent androgen DHT and aromatization to 17β-estradiol, which amplifies androgenic effects in tissues expressing these enzymes [1]. Nandrolone, while a 19-nor compound, also undergoes 5α-reduction, though its 5α-reduced metabolite (5α-dihydronandrolone) exhibits reduced AR binding affinity compared to DHT [2]. Trenbolone is metabolized to 17α-trenbolone and trendione, both of which exhibit AR affinity reduced to less than 5% of the parent 17β-trenbolone value [3], ensuring that metabolic conversion attenuates rather than amplifies androgenic signaling.

Drug Metabolism Steroid Biochemistry Enzymatic Stability

Optimal Research and Industrial Applications for Trenbolone Based on Quantitative Differentiation Evidence


Investigating SARM-like Tissue-Selective Anabolic Mechanisms

Researchers studying selective androgen receptor modulation can leverage trenbolone's prostate-sparing anabolic profile, as demonstrated in orchiectomized rat models where low-dose trenbolone maintained prostate mass at sham levels while producing 35-40% increases in LABC muscle mass [1]. This contrasts sharply with supraphysiological testosterone, which elevated prostate mass by 84% at comparable anabolic efficacy [1]. Trenbolone's resistance to 5α-reductase provides a clean experimental system for dissecting AR-mediated anabolic pathways without confounding tissue-specific androgenic amplification.

Agricultural Growth Promotion and Carcass Composition Studies

In livestock research, trenbolone acetate offers a distinct combination of effects on carcass composition compared to nandrolone. Studies in wether lambs demonstrate that trenbolone acetate increases killing-out ratio and gigot joint depth while reducing backfat thickness, effects not observed with nandrolone treatment [2]. Trenbolone acetate also uniquely reduces skeletal muscle glucocorticoid receptor binding capacity, suggesting an anti-catabolic mechanism distinct from other anabolic agents [2]. These compound-specific effects make trenbolone the preferred choice for studies focused on lean tissue accretion and fat reduction in ruminant models.

AR-Mediated Transcriptional Profiling and GR Crosstalk Studies

Investigators conducting gene expression studies in androgen-responsive tissues should select trenbolone over testosterone when examining glucocorticoid receptor (GR) crosstalk. Direct comparative transcriptional analysis in ORX rats revealed that trenbolone uniquely suppresses ORX-induced GR mRNA expression in LABC muscle, whereas testosterone does not [3]. This differential regulation of GR expression, combined with compound-specific effects on atrogin-1 suppression (greater with trenbolone) and WISP-2 induction (unique to testosterone) [3], positions trenbolone as the appropriate tool for studies focused on AR-GR interaction networks and non-genomic androgen signaling pathways.

In Vitro AR Binding and Transactivation Assays Requiring High-Affinity Ligands

For in vitro receptor pharmacology studies requiring robust AR binding with minimal interference from serum binding proteins, trenbolone offers distinct advantages. 17β-Trenbolone binds to the recombinant human AR with affinity equivalent to DHT (the endogenous high-affinity ligand) and approximately 3-fold higher than testosterone [4]. Additionally, trenbolone exhibits low affinity for human sex hormone-binding globulin (hSHBG) compared to DHT [5], reducing experimental variability in cell culture systems containing serum. These properties make trenbolone a reliable positive control or reference ligand for AR competitive binding assays and transcriptional activation screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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